molecular formula C6H3Br3 B042115 1,2,3-Tribromobenzene CAS No. 608-21-9

1,2,3-Tribromobenzene

Cat. No. B042115
CAS RN: 608-21-9
M. Wt: 314.8 g/mol
InChI Key: GMVJKSNPLYBFSO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and precursors related to 1,2,3-Tribromobenzene has been documented, providing insights into the reactivity and versatility of this compound. For instance, the transformation of 1,3,5-tribromo- or 1,2,4,5-tetrabromobenzene into polystannylated benzene derivatives and further conversion to tris- and tetrakis(chloromercurio)benzenes demonstrate the compound's potential as a building block in organometallic chemistry (Rot et al., 2000).

Molecular Structure Analysis

The molecular structure of 1,2,3-Tribromobenzene and its derivatives can be elucidated through various spectroscopic and crystallographic techniques. The study of gaseous monobromobenzene provides a basis for understanding the structural distortions introduced by halogenation at different positions on the benzene ring, which is relevant for comprehending the structural aspects of tribromobenzenes (Almenningen et al., 1985).

Chemical Reactions and Properties

1,2,3-Tribromobenzene undergoes various chemical reactions, reflecting its reactivity and utility in organic synthesis. For example, its role in the efficient synthesis of Rubin's Aldehyde through two reaction steps from 1,3,5-tribromobenzene showcases its value in synthesizing complex organic molecules (Holst et al., 2011).

Physical Properties Analysis

The physical properties of 1,2,3-Tribromobenzene, such as melting points and crystalline structure, are influenced by its molecular symmetry and halogenation pattern. Studies on dibromobenzenes reveal the impact of molecular symmetry on melting points, suggesting similar considerations for tribromobenzenes (Dziubek & Katrusiak, 2014).

Chemical Properties Analysis

The chemical properties of 1,2,3-Tribromobenzene, including its reactivity in photochemical processes and its potential as a precursor in organic synthesis, have been explored. For example, the differential photohydrodehalogenation reactivity of bromobenzenes highlights the compound's behavior under photochemical conditions, which is crucial for applications in environmental chemistry and materials science (Freeman & Haugen, 1998).

Scientific Research Applications

Tribromobenzenes are a group of bromobenzenes with the formula C6H3Br3, consisting of three bromine atoms bonded to a central benzene ring . There are three isomers of tribromobenzene: 1,2,3-Tribromobenzene, 1,2,4-Tribromobenzene, and 1,3,5-Tribromobenzene .

The melting-point differences of approximately 40 K between 1,3,5-Tribromobenzene, 1,2,3-Tribromobenzene, and 1,2,4-Tribromobenzene have been correlated with the molecular symmetry and packing preferences in the crystal, as well as with the main types of intermolecular halogen interactions .

1,2,4-Tribromobenzene is used in the synthesis of hyper branched poly (p-phenylene ethynylenes). It is used as a cross-linking reagent during Pd-catalyzed cross-coupling of 2,5-diiodo-4-[(2-ethylhexyl)oxy]methoxybenzene and 1,4-diethynyl-2,5-bis-(octyloxy)benzene .

1,3,5-Tribromobenzene is used as an intermediate for active pharmaceutical ingredient manufacturing. It acts as an intermediate for the preparation of 1,3,5-trimethoxytoluene. It forms molecular complexes with -and fullerenes .

  • Organic Chemical Reagent

    • Application: 1,2,3-Tribromobenzene is used as an organic chemical reagent in the synthesis of cis-trikentrin B .
    • Results: The outcome is the production of cis-trikentrin B, a specific organic compound .
  • Synthesis of Diphenyl Ethers

    • Application: 1,2,3-Tribromobenzene is also used in the synthesis of diphenyl ethers for induction of CYP1A via the receptor mediated pathway .
    • Results: The outcome is the production of diphenyl ethers, which can induce CYP1A via the receptor mediated pathway .
  • Internal Standard in GC-MS

    • Application: 1,3,5-Tribromobenzene acts as an internal standard during the derivatization step in the determination of cyanide in human plasma and urine by gas chromatography-mass spectrometry (GC-MS) .
    • Results: The use of an internal standard improves the accuracy and precision of the GC-MS analysis .
  • Formation of Molecular Complexes

    • Application: 1,3,5-Tribromobenzene forms molecular complexes of 1:2 stoichiometry with -and fullerenes .
    • Results: The outcome is the formation of molecular complexes with -and fullerenes .

Safety And Hazards

1,2,3-Tribromobenzene is a chemical that should be handled with care. It is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The relationship between symmetry and melting point in Carnelley’s rule has been extended to the accessibility of terminal atoms for the formation of intermolecular interactions, their occurrences and distribution, and the close packing . This could open up new avenues for research and applications of 1,2,3-Tribromobenzene in the future.

properties

IUPAC Name

1,2,3-tribromobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br3/c7-4-2-1-3-5(8)6(4)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVJKSNPLYBFSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870676
Record name 1,2,3-Tribromobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Tribromobenzene

CAS RN

608-21-9, 28779-08-0
Record name 1,2,3-Tribromobenzene
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tribromobenzene (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028779080
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Tribromobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tribromobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3-Tribromobenzene
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3-TRIBROMOBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
PK Freeman, CM Haugen - Journal of Chemical Technology & …, 1998 - Wiley Online Library
The photochemical dehalogenation of 1,2,4‐tribromobenzene, 1,2,3,5‐tetrabromobenzene and pentachlorobenzene in open‐air solutions of acetonitrile using natural and artificial …
Number of citations: 12 onlinelibrary.wiley.com
JF Bunnett, RR Victor - Journal of the American Chemical Society, 1968 - ACS Publications
Relative reactivities of several oligohalobenzenes were estimated from competitionexperiments at room temperature on the assumption of a second-order rate law; such mild conditions …
Number of citations: 54 pubs.acs.org
M Bujak, M Podsiadło, A Katrusiak - Acta Crystallographica Section B …, 2021 - scripts.iucr.org
Single crystals of isomeric 1,2,3-tribromobenzene (123TBB), 1,2,4-tribromobenzene (124TBB) and 1,3,5-tribromobenzene (135TBB) have been grown from different solvents and their …
Number of citations: 2 scripts.iucr.org
M Nakada, K Ishibashi, S Fukushi… - Bulletin of the Chemical …, 1979 - journal.csj.jp
The Jacobsen rearrangement of tribromobenzenes was investigated at 110–180 C in concentrated sulfuric acid. The reaction proceeds exclusively via the intramolecular 1,2-migration …
Number of citations: 4 www.journal.csj.jp
モハマットアウラットホサイン - 2016 - tokyo-metro-u.repo.nii.ac.jp
Polycyclic aromatic hydrocarbons (PAHs) are molecules containing two or more fused aromatic rings such as naphthalene, anthracene, phenanthrene and graphene. In recent years, …
Number of citations: 2 tokyo-metro-u.repo.nii.ac.jp
K Voigt, A Lansky, A de Meijere… - Liebigs Annalen, 1996 - Wiley Online Library
The palladium‐catalyzed coupling reactions of various acrylic acid derivatives 2a–e (eg methyl, tert‐butyl, benzyl, menthyl esters) with 1,2‐dibromobenzene (1), 1,2,3‐tribromobenzene (…
F Liu - arXiv preprint arXiv:2110.04189, 2021 - arxiv.org
Polyhalogenated compounds are common in industrial, agricultural, and environmental applications. These compounds contain more halogen bonds than monohalogenated …
Number of citations: 2 arxiv.org
SL Solenova, TL Khotsyanova, YT Struchkov - Bulletin of the Academy of …, 1960 - Springer
Goniometric measurements were carried out on polyhalobenzenes and their derivatives (15 compounds in all) having substantial steric hindrance in their molecules. 2. The unit cell …
Number of citations: 3 link.springer.com
F Mongin, E Marzi, M Schlosser - European Journal of Organic …, 2001 - Wiley Online Library
As a rule, tri‐, tetra‐ and pentahaloarenes readily undergo ortho‐lithiation when treated with amide‐type bases. However, halogen migration occurs whenever the substrate contains …
KE Siekierska, A Halpern, AG Maddock - Journal of the Chemical …, 1968 - pubs.rsc.org
The distribution of 82Br among various products in neutron-irradiated isomers of tribromobenzene has been investigated, and the effect of thermal annealing examined. Reversed-…
Number of citations: 3 pubs.rsc.org

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